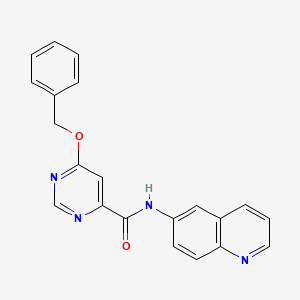![molecular formula C19H19N3O3S2 B6426873 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide CAS No. 2329395-79-9](/img/structure/B6426873.png)
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide (DMTBP) is a novel synthetic compound that has been studied for its potential applications in a range of scientific research areas. This compound is a member of the family of benzamides, which are heterocyclic compounds containing a nitrogen atom in a ring structure. DMTBP has been studied for its possible therapeutic and biological applications, such as its potential use as an anticancer agent. In addition, DMTBP has been studied for its potential applications in biochemistry, physiology and other areas of scientific research.
科学的研究の応用
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential applications in a range of scientific research areas, including biochemistry, physiology, and pharmacology. In biochemistry, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential to modulate the activity of enzymes, such as cytochrome P450. In physiology, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential to modulate the activity of G-protein coupled receptors. In pharmacology, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential to act as an anticancer agent.
作用機序
The exact mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is still not fully understood. However, it is believed that 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may act by modulating the activity of enzymes, such as cytochrome P450, or by modulating the activity of G-protein coupled receptors. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may act by inhibiting the growth of cancer cells or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide have not yet been fully elucidated. However, it is believed that 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may modulate the activity of enzymes, such as cytochrome P450, or modulate the activity of G-protein coupled receptors. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may act as an anticancer agent by inhibiting the growth of cancer cells or inducing apoptosis in cancer cells.
実験室実験の利点と制限
The use of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in laboratory experiments has several advantages and limitations. One advantage of using 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is that it is a novel compound with potential applications in a range of scientific research areas. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is relatively easy to synthesize in a two-step process. However, there are some limitations to using 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in laboratory experiments. For example, the exact mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is still not fully understood and further research is needed to better understand its effects. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a relatively new compound and its effects on biochemical and physiological processes are not yet fully elucidated.
将来の方向性
The potential applications of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in scientific research are still being explored. Future research should focus on elucidating the exact mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide, as well as its effects on biochemical and physiological processes. In addition, further research should be conducted to investigate the potential therapeutic applications of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide, such as its potential use as an anticancer agent. Finally, further research should be conducted to investigate the potential applications of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in other areas of scientific research, such as its potential to modulate the activity of enzymes or G-protein coupled receptors.
合成法
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide can be synthesized in a two-step process using the reaction of 2-thiophen-2-ylpyridine-3-carboxaldehyde with dimethylsulfamide (DMSO) in an aqueous solution. The first step involves the reaction of 2-thiophen-2-ylpyridine-3-carboxaldehyde with DMSO in an aqueous solution. This reaction produces an intermediate product, 2-thiophen-2-ylpyridine-3-carboxaldehyde dimethylsulfonamide. The second step involves the reaction of the intermediate product with benzoyl chloride in an aqueous solution. This reaction produces the final product, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-22(2)27(24,25)16-9-7-14(8-10-16)19(23)21-13-15-5-3-11-20-18(15)17-6-4-12-26-17/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEHAJBXWRFMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6426790.png)
![1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B6426796.png)
![2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426804.png)
![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426805.png)
![2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426809.png)
![2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426810.png)
![2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426824.png)
![1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B6426831.png)
![1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B6426836.png)
![1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6426839.png)
![3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426848.png)
![2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6426866.png)
![4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B6426878.png)
